Technical Monograph: 1,2-Dideoxy-D-Ribofuranose
Technical Monograph: 1,2-Dideoxy-D-Ribofuranose
The "Abasic" Scaffold in Nucleoside Chemistry
Executive Summary: The Structural Anchor
1,2-dideoxy-D-ribofuranose (CAS: 91547-59-0) represents a unique class of carbohydrate derivatives where the anomeric center (C1) and the C2 position are fully reduced to methylene groups.[1] Unlike its parent sugars (D-ribose or 2-deoxy-D-ribose), this molecule lacks a hemiacetal functionality, rendering it chemically stable against mutarotation and glycosidic hydrolysis.[1]
In the pharmaceutical and biochemical sectors, this molecule is the "gold standard" mimic for abasic sites (apurinic/apyrimidinic or AP sites) in DNA and RNA. It serves as a chemically stable spacer that preserves the phosphodiester backbone distance without providing a nucleobase for hydrogen bonding. This property makes it indispensable for:
-
DNA Repair Research: Probing the kinetics of DNA repair enzymes (endonucleases/glycosylases).
-
siRNA Therapeutics: Modifying 3'-overhangs to enhance nuclease resistance without compromising gene silencing.
-
C-Nucleoside Synthesis: Serving as a chiral tetrahydrofuran scaffold for building non-hydrolyzable nucleoside analogs.
Chemical Architecture & Stereochemistry
To work effectively with this molecule, researchers must reconcile carbohydrate numbering with IUPAC nomenclature.
-
IUPAC Name: (2R,3S)-2-(hydroxymethyl)tetrahydrofuran-3-ol[1]
-
Molecular Formula:
[2][7][8][9][10][11][12]
Stereochemical Mapping
The "D-ribo" configuration implies specific chirality at the remaining centers. In the standard sugar numbering (C1–C5), C1 and C2 are deoxygenated (
| Sugar Numbering | Substituent | Configuration | IUPAC Equivalent (THF Ring) |
| C1 | N/A (Reduced) | C5 (Methylene) | |
| C2 | N/A (Reduced) | C4 (Methylene) | |
| C3 | R (Down in Haworth) | C3 (Chiral Center) | |
| C4 | R | C2 (Chiral Center) | |
| C5 | N/A | Exocyclic Hydroxymethyl |
Critical Note: The stability of this molecule arises from the ether linkage at C1. Unlike a true nucleoside, there is no
-glycosidic bond to cleave, making it an "immutable" spacer in oligonucleotide chains.[1]
Synthesis Protocols
High-purity synthesis is required to avoid
Protocol A: The "Thymidine Elimination" Route (Biomimetic)
This method is favored for its stereochemical retention, utilizing the natural chirality of Thymidine.
Mechanism:
-
Starting Material: Thymidine (cheap, abundant chiral pool).
-
Activation: The nucleobase (Thymine) is activated for leaving, or the sugar-base bond is destabilized.
-
Elimination/Reduction: A reductive cleavage removes the base, leaving the tetrahydrofuran core.
-
Purification: Silica gel chromatography.
Protocol B: Reductive Deoxygenation from 2-Deoxy-D-Ribose
This is the standard organic synthesis route, scalable for gram-quantity production.[1]
Step-by-Step Methodology:
-
Methylation (Anomeric Protection):
-
Reagents: 2-deoxy-D-ribose + MeOH + 1% HCl.
-
Reaction: Stir at RT for 2h.
-
Product: Methyl 2-deoxy-D-ribofuranoside (mixture of
).[1] -
Why: Locks the furanose ring size.
-
-
Acyl Protection:
-
Reagents:
-Toluoyl chloride (or Benzoyl chloride) + Pyridine. -
Reaction:
, 12h. -
Product: Methyl 3,5-di-O-toluoyl-2-deoxy-D-ribofuranoside.[1]
-
Why: Protects the hydroxyls at C3 and C5 during the harsh reduction step.
-
-
Anomeric Activation (Chlorination):
-
Reagents: HCl/Acetic Acid or
. -
Reaction: Converts the methoxy group at C1 to a chloride (
).
-
-
Radical Reduction (The "Dideoxy" Step):
-
Deprotection:
Applications in Drug Discovery & Oligonucleotides[5][13][16]
The "dSpacer" in Oligonucleotide Synthesis
In automated DNA synthesis, 1,2-dideoxy-D-ribofuranose is converted into a phosphoramidite building block (5'-O-DMT-1,2-dideoxyribose-3'-O-phosphoramidite).[1]
-
Function: It inserts a "blank" spot in the sequence.
-
Use Case: When hybridized to a target strand, the target base opposite the dSpacer has no partner. This mimics an abasic site, allowing researchers to measure the binding affinity penalty (
) of a missing base pair.
siRNA Modification (3'-Overhangs)
Synthetic siRNAs require 3'-overhangs (usually UU) for efficient loading into the RISC complex. However, these overhangs are vulnerable to exonucleases.
-
Strategy: Replacing the 3'-terminal nucleotides with 1,2-dideoxy-D-ribofuranose units.
-
Outcome: The absence of the nucleobase prevents nuclease recognition while maintaining the physical 3' tail required for RISC loading.
Visualization of the siRNA Workflow
Figure 1: Workflow for stabilizing siRNA therapeutics using 1,2-dideoxy-D-ribofuranose spacers.
Physical Properties & Characterization Data[1][5][8][9][11][17]
For quality control (QC) in synthesis, the following parameters are standard.
| Property | Value / Description | Method of Verification |
| Physical State | Colorless to pale yellow oil | Visual Inspection |
| Boiling Point | 105°C @ 0.02 Torr | Vacuum Distillation |
| Density | ~1.239 g/cm³ | Pycnometer |
| Refractive Index | Refractometer | |
| Solubility | High (Water, MeOH, DMSO) | Solubility Test |
| pKa | ~14.25 (Alcoholic OH) | Potentiometric Titration |
| Key NMR Signal | C1 protons appear as multiplets upfield (no acetal H) |
Synthesis Pathway Diagram[1][5][18]
The following diagram illustrates the transformation from the chiral pool (2-deoxy-D-ribose) to the final abasic scaffold.
Figure 2: Chemo-selective reduction pathway converting 2-deoxy-D-ribose to the 1,2-dideoxy scaffold.[1][16]
References
-
PubChem. (n.d.).[8][9][11] 1,2-Dideoxy-D-ribofuranose (Compound).[1][2][3][4][5][14][17] National Library of Medicine. Retrieved from [Link]
-
Takeshita, S., et al. (1987). Practical and Reliable Synthesis of 1,2-Dideoxy-D-ribofuranose and Its Application in RNAi Studies. Journal of Organic Chemistry / PubMed. Retrieved from [Link] (Contextualized via search result 1.11)
-
Millican, T. A., et al. (1984).[6] Synthesis of 1,2-dideoxy-D-ribofuranose and 1,2-dideoxy-1-phenyl-beta-D-ribofuranose.[1] Nucleic Acids Research, 12(19), 7435–7453. Retrieved from [Link]
- Glen Research. (n.d.). dSpacer (Abasic Site) Phosphoramidite. Technical Monograph.
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